Cemdomespib, also known as KU-596, is a second-generation modulator of heat shock protein 90, designed to enhance the expression of heat shock protein 70. This compound has shown promise in treating neuropathic conditions, particularly those associated with Charcot-Marie-Tooth disease type 1X, which is linked to mutations in the gap junction protein Connexin 32. Research indicates that cemdomespib may improve neuromuscular function and reduce inflammation in affected models, demonstrating its potential as a therapeutic agent.
Cemdomespib is classified as a heat shock protein 90 modulator. It is derived from novobiocin, a known antibiotic that has been repurposed for its effects on heat shock proteins. The compound is synthesized to be orally bioavailable, allowing for easier administration in therapeutic settings. Its efficacy has been primarily studied in preclinical models of neuropathy, particularly those involving genetic mutations that affect nerve function.
The synthesis of cemdomespib involves several chemical reactions that modify the novobiocin structure to enhance its activity and bioavailability. While specific synthetic pathways are proprietary, general methods include:
These modifications aim to increase the selectivity and potency of cemdomespib compared to its predecessors.
Cemdomespib's molecular structure can be characterized by its complex arrangement that includes:
The molecular formula of cemdomespib is , with a molecular weight of approximately 409.45 g/mol. The structural details reveal a configuration conducive to binding with heat shock proteins, particularly at their C-terminal regions.
Cemdomespib undergoes various chemical reactions when interacting with biological systems:
These reactions are critical for understanding how cemdomespib exerts its therapeutic effects and how it can be optimized for clinical use.
Cemdomespib's mechanism of action primarily involves:
Research indicates that these actions contribute to improved neuromuscular function in models of Charcot-Marie-Tooth disease by enhancing nerve repair mechanisms and reducing inflammation.
Cemdomespib exhibits several notable physical and chemical properties:
These properties are essential for formulating the drug for therapeutic applications.
Cemdomespib has several potential applications in scientific research and clinical settings:
Cemdomespib (KU-596) emerged from systematic optimization of novobiocin-based heat shock protein 90 (Hsp90) C-terminal inhibitors, representing a significant therapeutic shift from first-generation N-terminal inhibitors. Initial efforts at the University of Kansas focused on modifying the coumarin core of novobiocin – the first identified C-terminal Hsp90 inhibitor – to overcome limitations of pan-inhibitory N-terminal agents. These early N-terminal inhibitors induced dose-limiting toxicities through proteotoxic stress and compensatory heat shock response (HSR) upregulation, severely restricting their clinical utility [10].
The rational design of cemdomespib specifically targeted selective modulation rather than complete inhibition of Hsp90's C-terminal domain. This approach leveraged the allosteric communication between Hsp90's C-terminal and N-terminal domains, whereby C-terminal binding induces conformational changes that reduce ATP affinity at the N-terminus without triggering the detrimental HSR [10]. Second-generation optimizations focused on improving blood-nerve barrier penetration and bioavailability while maintaining selective Hsp70 induction – a key neuroprotective mechanism confirmed through saturation transfer difference (STD) NMR studies demonstrating KU-596's allosteric modulation capabilities [1] [10].
Table 1: Evolution of Hsp90 Modulators
Generation | Representative Compound | Target Domain | Primary Limitation | Key Advancement |
---|---|---|---|---|
First-gen | Novobiocin | C-terminal | Low potency (µM range) | Proof-of-concept |
First-gen | Geldanamycin | N-terminal | Hepatotoxicity | Target validation |
Second-gen | KU-32 | C-terminal | Moderate bioavailability | Improved neurotropism |
Second-gen | Cemdomespib (KU-596) | C-terminal | Synthesis complexity | Oral bioavailability & nerve penetration |
Structural refinements of cemdomespib centered on three key regions of the novobiocin scaffold: the coumarin core, linker region, and hydrophobic side chain. Introduction of a chiral diol moiety at the C4 position dramatically improved aqueous solubility and target binding affinity through hydrogen bonding interactions with the middle domain-C-terminal domain (MC) interface of Hsp90. This modification was crucial for facilitating nerve tissue penetration while maintaining metabolic stability [1] [10].
Fluorination of the biphenyl system (yielding the 4-fluorobiphenyl-4-yl group) enhanced binding pocket complementarity within the hydrophobic cleft of Hsp90's C-terminal domain. Structure-activity relationship (SAR) studies demonstrated that the fluorine atom's electron-withdrawing properties and optimal steric profile increased half-maximal inhibitory concentration (IC50) by approximately 10-fold compared to non-fluorinated analogs [1]. Simultaneously, replacement of the prenylated benzamide side chain with an N-isopropyl acetamide group significantly reduced hepatic clearance while maintaining potent Hsp70 induction capabilities – a critical neuroprotective mechanism confirmed in diabetic neuropathy models [10].
Table 2: Key Structural Modifications and Functional Impacts
Structural Region | Modification | Chemical Impact | Biological Consequence |
---|---|---|---|
C4 position (core) | Chiral diol addition | Enhanced hydrophilicity & H-bonding | Improved nerve penetration & solubility |
B-ring (substituent) | Fluorination at para position | Increased electron deficiency | Enhanced binding pocket complementarity |
Side chain | N-isopropyl acetamide | Reduced steric bulk | Decreased hepatic clearance |
Linker region | Ethyl spacer | Optimal length for domain interaction | Improved Hsp70 induction potency |
The synthetic route to cemdomespib (C₂₄H₃₀FNO₆; MW 447.50 g/mol; CAS 1450642-92-8) features a 12-step sequence with three critical intermediates that require rigorous analytical characterization. Synthesis commences with Friedel-Crafts acylation of 4-fluoro-biphenyl to install the acetyl moiety, followed by bromination at the α-position of the ketone to yield Intermediate 1 (α-bromo ketone). Nuclear magnetic resonance (NMR) confirmation of this intermediate shows characteristic downfield proton signals at δ 4.85 ppm (CHBr) and carbon resonance at δ 198.5 ppm (C=O) [10].
The chiral center introduction occurs via Evans asymmetric aldol condensation between oxazolidinone-protected glycine and benzaldehyde derivatives. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSP) confirms enantiomeric excess >99% for Intermediate 2, crucial for maintaining the compound's stereospecific Hsp90 binding. Absolute configuration is determined through single-crystal X-ray diffraction showing the (R,R) configuration at C3' and C4' positions [10].
Final coumarin ring formation employs Pechmann condensation between dihydroxyacetone derivatives and ethyl acetoacetate under acidic conditions, yielding Intermediate 3. Mass spectrometry (MS) analysis shows m/z 448.2012 [M+H]⁺, matching theoretical molecular weight. The convergent synthesis concludes with amide coupling between the functionalized coumarin core and optimized side chain using PyBrop as coupling agent, with reaction progress monitored by thin-layer chromatography (TLC) to ensure complete conversion before crystallization [1] [10].
Industrial-scale production of cemdomespib faces significant challenges stemming from its structural complexity. The chiral diol moiety necessitates asymmetric synthesis with expensive catalysts (e.g., BINAP-ruthenium complexes) rather than resolution techniques to maintain enantiopurity. Process optimization studies revealed that even minor deviations in reaction temperature (±5°C) during the aldol condensation step reduce enantiomeric excess to <90%, severely compromising bioactivity [10].
Low yielding steps plague the synthetic sequence, particularly the Pechmann condensation (35-42% isolated yield) and final amide coupling (45-50% yield). Purification presents additional hurdles due to cemdomespib's limited solubility in non-polar solvents, requiring chromatographic purification rather than recrystallization. Stability studies of key intermediates identified sensitivity to oxidation at the phenolic oxygen, necessitating argon atmosphere protection during storage and handling [8].
The fluorinated biphenyl system requires specialized equipment for handling fluorination reagents, increasing production costs. Current Good Manufacturing Practice (cGMP) production cost analysis indicates a batch yield of <15% from starting materials, contributing to the drug's high projected cost (approximately €55/mg as reported in 2025) [6] [8]. These synthesis challenges likely contributed to the compound's discontinuation in Phase II clinical development despite promising bioactivity, highlighting the critical gap between bench-scale synthesis and commercially viable production for structurally complex neuroprotective agents.
Table 3: Industrial Production Challenges and Mitigation Strategies
Production Challenge | Technical Complexity | Current Mitigation | Impact on Scalability |
---|---|---|---|
Chiral center control | Asymmetric catalysis required | BINAP-Ru catalysts (expensive) | High production cost |
Low-yield condensation steps | Pechmann reaction inefficiency | Process intensification (microwave) | Limited batch output |
Oxidation sensitivity | Phenolic instability | Argon blanket protection | Increased operational complexity |
Fluorinated system handling | Specialized equipment needed | Dedicated fluorination suites | Capital expenditure barriers |
Comprehensive Nomenclature of Cemdomespib
Synonym | Source | Context of Use |
---|---|---|
KU-596 | University of Kansas | Discovery phase |
RTA-901 | Reata Pharmaceuticals | Development phase |
BIIB-143 | Biogen | Clinical development |
Cemdomespib | International Nonproprietary Name | Scientific literature |
(2S,3R,4S,5R)-2-{4-[(6-{2-[(2-Acetamidopropanoyl)amino]ethyl}-4'-fluoro-[1,1'-biphenyl]-3-yl)oxy]-2,2-dimethyl-3,4-dihydroxy-tetrahydrofuran-3-yl}acetaldehyde | IUPAC | Chemical registry |
1450642-92-8 | CAS Registry | Commercial databases |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9